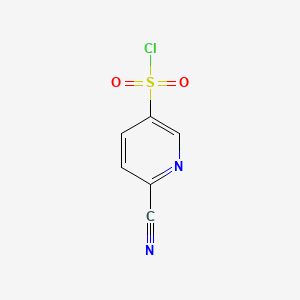

6-Cyanopyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyanopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOYFAYYJPORLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677632 | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928139-31-5 | |

| Record name | 6-Cyano-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928139-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyanopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Cyanopyridine-3-sulfonyl Chloride from 3-Amino-6-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-cyanopyridine-3-sulfonyl chloride, a valuable building block in medicinal chemistry and drug development.[1] The synthesis originates from the precursor 3-amino-6-cyanopyridine and proceeds through a well-established two-step chemical transformation involving diazotization and a subsequent Sandmeyer-type sulfonylchlorination.

The overall synthetic strategy relies on the conversion of the primary aromatic amine of the aminopyridine into a diazonium salt.[2] This intermediate, which is typically unstable and used in situ, is then reacted with a source of sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.[3][4] This method is a variation of the classic Sandmeyer reaction, which is widely used for substituting aromatic amino groups.[5]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of the precursor aminopyridine and the final target compound. The protocols are adapted from established procedures for analogous compounds.

Part A: Synthesis of 3-Amino-6-cyanopyridine (Precursor)

The required starting material, 3-amino-6-cyanopyridine (also known as 5-aminopyridine-2-carbonitrile), can be efficiently synthesized via the reduction of a nitro-group precursor.[6][7]

Reaction: 5-Nitropyridine-2-carbonitrile → 3-Amino-6-cyanopyridine

Materials and Reagents:

-

5-Nitropyridine-2-carbonitrile

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ammonium carbamate

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 5-nitropyridine-2-carbonitrile (e.g., 7.0 g, 46.9 mmol) in methanol (150 mL).[6]

-

To this solution, add 10% palladium on carbon catalyst (2.0 g) and ammonium carbamate (7.0 g, 115 mmol).[6]

-

Heat the reaction mixture under reflux for 16 hours.[6]

-

After the reaction is complete (monitored by TLC), cool the mixture and filter it to remove the Pd/C catalyst.[6]

-

Concentrate the filtrate under reduced pressure to remove the methanol.[6]

-

Dissolve the resulting residue in water (150 mL) and extract the aqueous solution with ethyl acetate (3 x 150 mL).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, 3-amino-6-cyanopyridine.[6][7] A typical reported yield for this procedure is approximately 91.3%.[6][7]

Part B: Synthesis of 6-Cyanopyridine-3-sulfonyl Chloride

This procedure involves two critical steps: the formation of the diazonium salt from 3-amino-6-cyanopyridine, followed by the copper-catalyzed reaction with sulfur dioxide to form the sulfonyl chloride. The diazonium salt is highly reactive and is not isolated; it is used immediately in the subsequent step.[2]

Materials and Reagents:

-

3-Amino-6-cyanopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂) gas

-

Cuprous Chloride (CuCl) or Cupric Chloride (CuCl₂)

-

Ice

-

Water

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a reaction vessel, suspend 3-amino-6-cyanopyridine in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to between 0-5 °C in an ice-salt bath with constant stirring.[2][8] Maintaining this low temperature is crucial to ensure the stability of the diazonium salt.[2]

-

Separately, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.05-1.1 equivalents) in cold water.[8]

-

Add the sodium nitrite solution dropwise to the aminopyridine suspension, ensuring the temperature remains below 5 °C throughout the addition.[2]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[2][8]

-

-

Preparation of the Sulfonylchlorination Reagent:

-

In a separate, larger reaction vessel equipped for gas dispersion, prepare a solution of glacial acetic acid.

-

Cool this solution to approximately 5 °C.

-

Bubble sulfur dioxide (SO₂) gas through the acetic acid until it is saturated.

-

Add a catalytic amount of cuprous chloride (CuCl) to the SO₂-acetic acid solution and stir to form a suspension. Copper salts act as the catalyst for the single electron transfer (SET) mechanism.[3]

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution prepared in step 1 to the SO₂/CuCl suspension from step 2. Maintain the temperature of the reaction mixture at or below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 45-60 minutes at low temperature.

-

The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a large beaker containing a mixture of ice and water. This will precipitate the crude sulfonyl chloride product.

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water to remove residual acids and salts.

-

Dry the solid product under high vacuum over a desiccant (e.g., calcium chloride or P₂O₅).

-

Quantitative Data Summary

| Parameter | Method 1: Diazonium Fluoroborate Intermediate[8][9] | Method 2: Aqueous One-Pot[10] |

| Starting Material | 3-Aminopyridine | 3-Aminopyridine |

| Diazotizing Agent | NaNO₂ / NaBF₄ in aq. HCl | NaNO₂ in aq. HCl |

| Sulfonylating Agent | Thionyl Chloride (SOCl₂) | Sulfur Dioxide (SO₂) / Thionyl Chloride |

| Catalyst | Cuprous Chloride (CuCl) | Cuprous Chloride (CuCl) |

| Solvent | Water / Dichloromethane | Water |

| Reaction Temp. (°C) | 0 to 5 | -10 to 5 |

| Reaction Time | Overnight | Not Specified |

| Overall Yield | ~86% (95.3% for diazonium salt, 90.7% for sulfonyl chloride)[8] | > 80% |

Discussion and Key Considerations

-

Stability of Diazonium Intermediate: Pyridine-based diazonium salts are notoriously unstable and can be explosive if isolated in a dry state.[2] Therefore, the reaction must be performed at low temperatures (0-5 °C), and the diazonium salt should be used immediately in situ without isolation.[2] The use of a fluoroborate counter-ion can sometimes be employed to generate a more stable, isolable diazonium salt, as demonstrated in the synthesis of pyridine-3-sulfonyl chloride.[8]

-

Role of Copper Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts.[5] The mechanism involves a single electron transfer (SET) from the copper(I) species to the diazonium salt, which liberates nitrogen gas and generates an aryl radical.[3] This radical then reacts with sulfur dioxide, and subsequent reaction with chloride, facilitated by the copper(II) species, yields the final sulfonyl chloride and regenerates the copper(I) catalyst.[3]

-

Choice of Sulfonylating Agent: While bubbling SO₂ gas through the reaction mixture is a common method, it can be cumbersome.[3] Alternative, more convenient sources of SO₂ have been developed, such as the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid SO₂ surrogate.[11] Another approach involves using thionyl chloride (SOCl₂) in an aqueous system, which can also provide high yields.[8][12]

-

Safety: The reaction involves corrosive acids (HCl), toxic gas (SO₂), and a potentially unstable intermediate. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The low-temperature conditions must be strictly maintained.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Amino-6-cyanopyridine | 55338-73-3 [chemicalbook.com]

- 8. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 9. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

Physicochemical properties of 6-Cyanopyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanopyridine-3-sulfonyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a reactive sulfonyl chloride and a cyano-substituted pyridine ring, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. The pyridine moiety is a common scaffold in numerous pharmaceuticals, while the sulfonyl chloride group provides a convenient handle for introducing sulfonyl linkages, a key feature in many biologically active molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-cyanopyridine-3-sulfonyl chloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-cyanopyridine-3-sulfonyl chloride is essential for its effective use in research and development. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂O₂S | [1][2] |

| Molecular Weight | 202.62 g/mol | [1][2] |

| IUPAC Name | 6-cyanopyridine-3-sulfonyl chloride | [3] |

| CAS Number | 928139-31-5 | [2][4][5] |

| Appearance | Powder | [3] |

| Melting Point | 107-110 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| InChI Key | PIOYFAYYJPORLD-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

A likely synthetic pathway for 6-cyanopyridine-3-sulfonyl chloride would start from 3-amino-6-cyanopyridine. This starting material can be synthesized from 2-cyano-5-nitropyridine. The synthesis would proceed via diazotization of the amino group, followed by sulfochlorination.

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for 6-Cyanopyridine-3-sulfonyl chloride.

General Experimental Protocol (Hypothetical)

Step 1: Diazotization of 3-Amino-6-cyanopyridine

-

Dissolve 3-amino-6-cyanopyridine in a suitable acidic medium, such as hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified period to ensure complete formation of the diazonium salt intermediate.

Step 2: Sulfochlorination

-

In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent, such as acetic acid, and add a catalytic amount of a copper(II) salt, like copper(II) chloride (CuCl₂).

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂ solution. Vigorous gas evolution (nitrogen) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then typically worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 6-cyanopyridine-3-sulfonyl chloride.

Purification:

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectral Data

Detailed spectral data for 6-cyanopyridine-3-sulfonyl chloride are not widely published. However, based on the known spectral properties of related compounds, the following characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with chemical shifts influenced by the electron-withdrawing cyano and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the pyridine ring carbons and the cyano carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the cyano group (around 2230 cm⁻¹) and the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹, respectively).[8]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl.

Reactivity and Applications in Drug Development

The reactivity of 6-cyanopyridine-3-sulfonyl chloride is dominated by the sulfonyl chloride functional group, which is a highly effective electrophile. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity makes it a valuable reagent for introducing the 6-cyanopyridin-3-yl-sulfonyl moiety into molecules.

General Reaction Scheme

Caption: General reactivity of 6-Cyanopyridine-3-sulfonyl chloride with nucleophiles.

The cyanopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[9] Derivatives of cyanopyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[9][10][11] For instance, cyanopyridine derivatives have been investigated as kinase inhibitors and cytotoxic agents, which are promising avenues for anticancer drug development.[9]

While specific biological targets for compounds derived directly from 6-cyanopyridine-3-sulfonyl chloride have not been identified in the searched literature, its potential as a precursor for novel therapeutic agents is significant. The combination of the biologically active cyanopyridine core with the versatile sulfonyl chloride group allows for the creation of large libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

As a sulfonyl chloride, 6-cyanopyridine-3-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with skin and eyes should be avoided. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

6-Cyanopyridine-3-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. Its key physicochemical properties have been summarized, and a plausible synthetic route has been outlined. The reactivity of the sulfonyl chloride group allows for facile derivatization, enabling the creation of diverse molecular libraries for biological screening. Given the established pharmacological importance of the cyanopyridine scaffold, 6-cyanopyridine-3-sulfonyl chloride represents a promising starting point for the development of new therapeutic agents. Further research is warranted to fully explore its synthetic utility and the biological activities of its derivatives.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 6-Cyanopyridine-3-sulfonyl chloride | 928139-31-5 | FC20666 [biosynth.com]

- 3. 6-cyanopyridine-3-sulfonyl chloride | 928139-31-5 [sigmaaldrich.com]

- 4. 928139-31-5|6-Cyanopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 6-cyanopyridine-3-sulfonyl chloride | 928139-31-5 [sigmaaldrich.com]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. acdlabs.com [acdlabs.com]

- 9. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Reactivity and Synthetic Utility of 6-Cyanopyridine-3-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyanopyridine-3-sulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a highly reactive sulfonyl chloride group and a versatile cyano moiety on a pyridine scaffold. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom enhances the electrophilicity of the sulfonyl center, making it a potent agent for the synthesis of sulfonamides and sulfonate esters. This guide provides an in-depth analysis of its synthesis, core reactivity, reaction mechanisms, and experimental protocols for its application in creating diverse molecular architectures.

Compound Profile and Physicochemical Properties

6-Cyanopyridine-3-sulfonyl chloride is a solid at room temperature with the following key identifiers and properties. Careful handling is required, as it is a reactive and corrosive compound.

| Property | Value | Reference(s) |

| CAS Number | 928139-31-5 | [1][2] |

| Molecular Formula | C₆H₃ClN₂O₂S | [1][2] |

| Molecular Weight | 202.62 g/mol | [1][2] |

| Melting Point | 108 °C | [1] |

| Appearance | Solid / Powder | - |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis of 6-Cyanopyridine-3-sulfonyl chloride

The synthesis of 6-cyanopyridine-3-sulfonyl chloride is typically achieved through a well-established diazotization-chlorosulfonylation sequence, starting from the corresponding aminopyridine precursor, 3-amino-6-cyanopyridine.[3] This multi-step process involves the conversion of the amino group into a diazonium salt, which is then subjected to a sulfur dioxide-mediated chlorination.

Experimental Protocol: Synthesis of 6-Cyanopyridine-3-sulfonyl chloride

This protocol is adapted from established procedures for analogous pyridine sulfonyl chlorides.[4][5]

Step 1: Synthesis of 3-Amino-6-cyanopyridine The precursor, 3-amino-6-cyanopyridine, can be synthesized from 2-cyano-5-nitropyridine via catalytic reduction.[6]

-

To a solution of 5-nitropyridine-2-carbonitrile (46.9 mmol) in methanol (150 mL), add 10% Palladium on Carbon (Pd/C) catalyst (2.0 g) and ammonium carbamate (115 mmol).

-

Heat the reaction mixture under reflux for 16 hours.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water (150 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-aminopyridine-2-carbonitrile (3-amino-6-cyanopyridine).[6]

Step 2: Diazotization and Chlorosulfonylation

-

Prepare an acidic solution of sulfur dioxide by adding thionyl chloride (SOCl₂) dropwise to water at 0-5°C, followed by the addition of a catalytic amount of cuprous chloride (CuCl).

-

In a separate vessel, dissolve 3-amino-6-cyanopyridine in dilute hydrochloric acid and cool the solution to 0-5°C.

-

Add an aqueous solution of sodium nitrite (NaNO₂) dropwise to the aminopyridine solution while maintaining the temperature at 0-5°C to form the diazonium salt.

-

Add the freshly prepared diazonium salt solution in batches to the acidic sulfur dioxide solution, keeping the temperature controlled at 0-5°C.

-

Allow the reaction to proceed overnight at this temperature.

-

Upon completion, extract the mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-cyanopyridine-3-sulfonyl chloride. Further purification can be achieved by recrystallization or chromatography.

Core Reactivity and Reaction Mechanisms

The reactivity of 6-cyanopyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl group and the synthetic versatility of the cyano group.

Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is significantly enhanced by the strong electron-withdrawing effects of the two sulfonyl oxygens, the pyridine ring nitrogen, and the cyano group at the 6-position.[3][7]

The most prominent reaction is with primary and secondary amines to form stable sulfonamide linkages, a critical scaffold in numerous clinically approved drugs.[3][8] The reaction proceeds via a nucleophilic substitution mechanism, typically in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.[9]

Experimental Protocol: General Synthesis of N-substituted-6-cyanopyridine-3-sulfonamides This protocol is adapted from general procedures for sulfonamide synthesis.[9][10]

-

Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 6-cyanopyridine-3-sulfonyl chloride (1.1 eq.) in the same solvent.

-

Add the sulfonyl chloride solution dropwise to the amine solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by column chromatography or recrystallization.

Table 2: Representative Yields for Sulfonylation Reactions

| Starting Material | Reagent | Product | Yield | Reference(s) |

| 3-Aminopyridine | NaNO₂, SOCl₂/CuCl | Pyridine-3-sulfonyl chloride | 90.7% | [4] |

| Pyridine-3-sulfonyl chloride | Ammonia in Dioxane | Pyridine-3-sulfonamide | 71% | [10] |

| Pyridine-3-sulfonyl chloride HCl | Ammonia in MeOH | Pyridine-3-sulfonamide | 91% | [10] |

Note: These yields are for the analogous pyridine-3-sulfonyl chloride and serve as representative examples of the efficiency of these transformations.

In a similar fashion, 6-cyanopyridine-3-sulfonyl chloride reacts with alcohols to yield sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, effectively activating the alcohol. The reaction is typically carried out in the presence of a base like pyridine, which not only scavenges HCl but can also influence the reaction mechanism.

Reactivity of the Cyano Group

The cyano group provides a secondary site for synthetic elaboration, allowing for significant structural diversification from a single precursor.[3]

-

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (nicotinic acid derivative) or amide (nicotinamide derivative).[11]

-

Reduction : Catalytic hydrogenation or reduction with reagents like LiAlH₄ or Diisopropylaminoborane can convert the cyano group to an aminomethyl group, providing a route to novel amine derivatives.[12]

-

Cycloaddition : The nitrile can participate as a 2π component in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, or as a dienophile in Diels-Alder reactions, though the latter is less common for unactivated nitriles.[13][14]

Applications in Drug Discovery and Development

The structural features of 6-cyanopyridine-3-sulfonyl chloride make it a valuable building block for the synthesis of biologically active compounds.

-

Sulfonamide Synthesis : As a primary application, it is used to introduce the cyanopyridine-sulfonamide moiety into molecules. Sulfonamides are a well-known class of carbonic anhydrase inhibitors and are present in a wide range of antibacterial, diuretic, and anticancer agents.[8][15]

-

Scaffold Diversification : The dual reactivity allows for the initial formation of a sulfonamide library, followed by diverse modifications at the cyano position to explore the structure-activity relationship (SAR) of a lead compound.[3]

-

Bioisosteric Replacement : The cyano group can serve as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.[16]

Conclusion

6-Cyanopyridine-3-sulfonyl chloride is a highly reactive and versatile building block for organic synthesis. The enhanced electrophilicity of its sulfonyl chloride group facilitates the efficient construction of sulfonamides, while the synthetically tractable cyano group offers a wide array of options for further molecular diversification. These characteristics, coupled with established synthetic protocols, position 6-cyanopyridine-3-sulfonyl chloride as a key intermediate for researchers in the pharmaceutical and agrochemical industries engaged in the design and synthesis of novel, complex molecules.

References

- 1. 6-Cyanopyridine-3-sulfonyl chloride | 928139-31-5 | FC20666 [biosynth.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. 6-Cyanopyridine-3-sulfonyl Chloride|CAS 928139-31-5 [benchchem.com]

- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 5. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 13. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 6-Cyanopyridine-3-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-Cyanopyridine-3-sulfonyl chloride, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data and characteristic spectral features derived from its constituent functional groups. The guide also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally related compounds.

Predicted and Expected Spectral Data

The spectral characteristics of 6-Cyanopyridine-3-sulfonyl chloride are determined by its key functional groups: a pyridine ring, a cyano group, and a sulfonyl chloride group. The following tables summarize the expected and predicted spectral data based on established principles of spectroscopy and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the cyano and sulfonyl chloride groups, combined with the electronic effects of the pyridine ring, will significantly influence the chemical shifts of the aromatic protons and carbons.

Expected ¹H NMR Data (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | 8.8 - 9.2 | d | ~2 Hz |

| H-4 | 8.0 - 8.4 | dd | ~8, 2 Hz |

| H-5 | 7.6 - 7.9 | d | ~8 Hz |

Note: Chemical shifts are estimations based on pyridine derivatives and the electronic effects of the substituents.

Expected ¹³C NMR Data (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 138 - 143 |

| C-6 | 145 - 150 |

| CN | 115 - 120 |

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium |

| S=O (Sulfonyl chloride) | 1370 - 1410 (asymmetric stretch) | Strong |

| S=O (Sulfonyl chloride) | 1160 - 1210 (symmetric stretch)[1] | Strong |

| C=N, C=C (Pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| S-Cl | 550 - 650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented below is based on predicted values for various adducts of 6-Cyanopyridine-3-sulfonyl chloride.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.96765 |

| [M+Na]⁺ | 224.94959 |

| [M-H]⁻ | 200.95309 |

| [M+NH₄]⁺ | 219.99419 |

| [M+K]⁺ | 240.92353 |

| [M]⁺ | 201.95982 |

Experimental Protocols

The following are detailed, generalized protocols for acquiring high-quality spectral data for solid organic compounds such as 6-Cyanopyridine-3-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The typical volume is 0.6-0.7 mL.

-

Dissolution : Dissolve the sample in the deuterated solvent in a small, clean, and dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Solid particles can degrade the quality of the NMR spectrum.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.1.2. Data Acquisition

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition :

-

Set the appropriate spectral width and number of scans. For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

Set the relaxation delay (d1) to at least 1-2 seconds to ensure proper signal relaxation.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition :

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (e.g., 1024 or more), and a longer acquisition time is necessary.

-

A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Broadband proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a common and simple method for acquiring IR spectra of solid samples.

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Spectrum : Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is important for reproducible results.

-

Data Acquisition : Collect the IR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Cleaning : After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Stock Solution : Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution : Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

-

Filtration : If any solid particles are present, filter the solution through a 0.22 µm syringe filter before introduction into the mass spectrometer to prevent clogging.

2.3.2. Data Acquisition (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules.

-

Instrument Setup : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization : A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed. Both positive and negative ion modes should be tested to determine which provides a better signal for the compound.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition : The mass spectrum is recorded over a relevant m/z range (e.g., 50-500 amu).

-

Tandem MS (MS/MS) : To obtain structural information, fragmentation of the molecular ion can be induced by collision-induced dissociation (CID). This involves selecting the ion of interest, accelerating it into a collision cell filled with an inert gas (e.g., argon or nitrogen), and analyzing the resulting fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 6-Cyanopyridine-3-sulfonyl Chloride

This technical guide provides comprehensive information on the chemical stability and recommended storage conditions for 6-Cyanopyridine-3-sulfonyl chloride (CAS No. 928139-31-5). This information is crucial for researchers, scientists, and professionals in drug development to ensure the compound's integrity and safety during handling and storage.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 6-cyanopyridine-3-sulfonyl chloride |

| CAS Number | 928139-31-5 |

| Molecular Formula | C6H3ClN2O2S |

| Molecular Weight | 202.62 g/mol |

| Synonyms | 2-Cyano-5-(chlorosulfonyl)pyridine |

Executive Summary

6-Cyanopyridine-3-sulfonyl chloride is a reactive chemical compound that requires careful handling and storage to maintain its chemical integrity. It is particularly sensitive to moisture and elevated temperatures. The primary degradation pathway is hydrolysis of the sulfonyl chloride group. Proper storage in a cool, dry, and inert environment is essential to prevent decomposition.

Chemical Stability

6-Cyanopyridine-3-sulfonyl chloride is generally stable under recommended storage conditions.[1] However, it is susceptible to degradation in the presence of moisture and at elevated temperatures.

Effect of Moisture

The sulfonyl chloride functional group is highly susceptible to hydrolysis. Contact with water or moist air will lead to the rapid decomposition of the compound to the corresponding sulfonic acid and hydrochloric acid. This reaction is irreversible and is the primary cause of degradation. Therefore, it is critical to handle and store the compound in a moisture-free environment.

Effect of Temperature

Effect of Light

There is no specific information available regarding the photosensitivity of 6-cyanopyridine-3-sulfonyl chloride. However, as a general precaution for reactive compounds, it is advisable to store it in an opaque or amber container to protect it from light.

Recommended Storage Conditions

To ensure the long-term stability of 6-cyanopyridine-3-sulfonyl chloride, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][2][3] | To minimize thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[2] | To prevent contact with moisture and atmospheric oxygen. |

| Container | Tightly sealed, opaque or amber glass bottle | To prevent moisture ingress and protect from light. |

| Location | Cool, dry, well-ventilated area away from incompatible materials | To ensure a stable environment and prevent accidental reactions. |

Incompatible Materials and Hazardous Decomposition Products

Incompatible Materials

Contact with the following substances should be avoided:

-

Water/Moisture: Causes rapid hydrolysis to the sulfonic acid and hydrochloric acid.

-

Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

-

Strong Bases: Can react with the sulfonyl chloride group.

-

Alcohols and Amines: Will react with the sulfonyl chloride to form sulfonates and sulfonamides, respectively.

Hazardous Decomposition Products

Thermal decomposition or reaction with incompatible materials can produce the following hazardous substances:[1]

-

Carbon oxides (CO, CO2)

-

Nitrogen oxides (NOx)

-

Sulfur oxides (SOx)

-

Hydrogen chloride (HCl)

Experimental Protocols

Specific experimental protocols for the stability testing of 6-cyanopyridine-3-sulfonyl chloride are not widely published. However, a general approach to assess the stability of a moisture-sensitive sulfonyl chloride is outlined below.

General Protocol for Assessing Hydrolytic Stability

-

Sample Preparation: Prepare several samples of 6-cyanopyridine-3-sulfonyl chloride in individual, sealed vials.

-

Controlled Environments: Expose the samples to different relative humidity levels in controlled environment chambers. Include a control sample stored under inert gas at 2-8°C.

-

Time Points: At specified time intervals (e.g., 1, 3, 7, 14, 30 days), remove a sample from each condition.

-

Analysis: Analyze the purity of the sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The appearance of a new peak corresponding to the sulfonic acid and a decrease in the area of the parent peak will indicate degradation.

-

Data Evaluation: Plot the percentage of remaining 6-cyanopyridine-3-sulfonyl chloride against time for each humidity level to determine the rate of hydrolysis.

Visualization of Degradation Pathways

The following diagram illustrates the key factors leading to the decomposition of 6-cyanopyridine-3-sulfonyl chloride.

References

6-Cyanopyridine-3-sulfonyl Chloride: A Versatile Bifunctional Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that allow for rapid and diverse functionalization is paramount to accelerating drug discovery programs. 6-Cyanopyridine-3-sulfonyl chloride has emerged as a highly valuable and versatile bifunctional building block. Its unique architecture, featuring two distinct and orthogonally reactive functional groups—a sulfonyl chloride and a cyano group—offers a powerful platform for the synthesis of complex molecular entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of 6-cyanopyridine-3-sulfonyl chloride, equipping researchers with the knowledge to effectively leverage this compound in their synthetic endeavors.

The sulfonyl chloride moiety serves as a robust electrophile, readily undergoing nucleophilic substitution with a wide array of amines and alcohols to furnish sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a multitude of clinically approved drugs, valued for their ability to act as hydrogen bond donors and acceptors, thereby modulating pharmacokinetic and pharmacodynamic properties. Concurrently, the cyano group provides a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, enabling significant structural diversification. This dual reactivity allows for a stepwise and controlled elaboration of molecular complexity, making 6-cyanopyridine-3-sulfonyl chloride an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of 6-cyanopyridine-3-sulfonyl chloride is presented in the table below, providing essential information for its handling, storage, and use in synthetic protocols.

| Property | Value |

| CAS Number | 928139-31-5 |

| Molecular Formula | C₆H₃ClN₂O₂S |

| Molecular Weight | 202.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 107-110 °C |

| Solubility | Soluble in most organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). Reacts with protic solvents. |

| Storage | Store in a cool, dry place away from moisture. It is moisture-sensitive. |

Synthesis of 6-Cyanopyridine-3-sulfonyl Chloride

The synthesis of 6-cyanopyridine-3-sulfonyl chloride is a multi-step process that typically begins with a readily available pyridine derivative. A plausible and commonly employed synthetic route is outlined below, starting from 2-aminopyridine.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for 6-Cyanopyridine-3-sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

A mixture of 2-aminopyridine (1.0 mol) and concentrated sulfuric acid (3.0 mol) is carefully heated with stirring. A catalytic amount of aluminum powder may be added.[1] The reaction mixture is maintained at a high temperature (e.g., 210 °C) for several hours.[1] After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of 6-aminopyridine-3-sulfonic acid. The solid is collected by filtration, washed with cold water, and can be recrystallized from hot water to afford the pure product.[1]

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

6-Aminopyridine-3-sulfonic acid (0.5 mol) is intimately mixed with phosphorus pentachloride (1.0 mol).[1] A few drops of phosphorus oxychloride can be added as a catalyst.[1] The mixture is heated under reflux at approximately 130 °C for several hours.[1] Upon cooling, the reaction mixture is cautiously poured onto crushed ice. The resulting solid, 6-aminopyridine-3-sulfonyl chloride, is collected by filtration, washed with water and a dilute sodium bicarbonate solution, and then dried under vacuum.[1]

Step 3: Synthesis of 6-Cyanopyridine-3-sulfonyl chloride via Sandmeyer Reaction

The Sandmeyer reaction provides a classic method for the conversion of an aryl amine to a cyano group via a diazonium salt intermediate.

-

Diazotization: 6-Aminopyridine-3-sulfonyl chloride is dissolved in an acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). The reaction is typically stirred at a slightly elevated temperature to facilitate the displacement of the diazonium group with the cyano group.

-

Work-up: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 6-cyanopyridine-3-sulfonyl chloride.

Reactivity and Applications as a Bifunctional Building Block

The true synthetic utility of 6-cyanopyridine-3-sulfonyl chloride lies in the differential reactivity of its two functional groups, which allows for a programmed, stepwise approach to the synthesis of complex molecules.

Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophile that readily reacts with a variety of nucleophiles. The most common and synthetically valuable reaction is the formation of sulfonamides.

Experimental Protocol: General Procedure for Sulfonamide Formation

To a solution of 6-cyanopyridine-3-sulfonyl chloride (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added the desired primary or secondary amine (1.1-1.2 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reaction Scheme: Sulfonamide Formation

Caption: General reaction for the formation of sulfonamides.

Reactions of the Cyano Group

The cyano group offers a second point of diversification. After the formation of the sulfonamide linkage, the cyano group can be transformed into other valuable functional groups.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a new site for amide bond formation or other derivatizations.

-

Reduction to Amine: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a nucleophilic site for further reactions.

-

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry.

Stepwise Functionalization: A Bifunctional Strategy

The orthogonal reactivity of the sulfonyl chloride and cyano groups enables a powerful synthetic strategy where each functional group can be addressed sequentially.

Illustrative Workflow for Bifunctional Derivatization

References

The Electron-Withdrawing Powerhouse: A Technical Guide to 6-Cyanopyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of 6-Cyanopyridine-3-sulfonyl chloride, a versatile bifunctional building block. We delve into the potent electron-withdrawing effects of its cyano group, which significantly influences the reactivity of the sulfonyl chloride moiety. This document provides a comprehensive overview of its electronic properties, a plausible synthetic pathway with a detailed experimental protocol, and its anticipated reactivity, making it a valuable resource for its application in medicinal chemistry and materials science.

Electronic Properties: The Influence of the Cyano Group

The chemical behavior of 6-Cyanopyridine-3-sulfonyl chloride is dominated by the strong electron-withdrawing nature of both the cyano (-CN) and the sulfonyl chloride (-SO₂Cl) groups. The cyano group, in particular, exerts a powerful withdrawing effect through both induction (due to the high electronegativity of nitrogen) and resonance. This deactivates the pyridine ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the sulfonyl chloride group.

Table 1: Hammett Constants for Cyano and Sulfonyl Chloride Groups

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) |

| -CN | 0.56 | 0.66 |

| -SO₂Cl | 0.73 | 0.93 |

Data is for substituents on a benzene ring and serves to illustrate the strong electron-withdrawing nature of these groups.

The large positive σ values indicate a significant stabilization of negative charge in the meta and para positions, which translates to an increased partial positive charge on the sulfur atom of the sulfonyl chloride group in 6-Cyanopyridine-3-sulfonyl chloride, making it a highly reactive electrophile.

Caption: Inductive (I) and Mesomeric (M) effects in the molecule.

Synthesis of 6-Cyanopyridine-3-sulfonyl chloride

While a specific, detailed synthesis for 6-Cyanopyridine-3-sulfonyl chloride is not widely published, a plausible and commonly employed route would involve the diazotization of a corresponding aminopyridine followed by a sulfonyl chloride formation reaction. A likely starting material would be 5-amino-2-cyanopyridine.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Proposed)

Materials:

-

5-Amino-2-cyanopyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: A suspension of 5-amino-2-cyanopyridine in a mixture of concentrated HCl and water is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfochlorination: In a separate flask, a solution of copper(I) chloride in glacial acetic acid is prepared and saturated with sulfur dioxide gas at 0-5 °C. The previously prepared cold diazonium salt solution is then added portion-wise to this solution, with vigorous stirring, while maintaining the temperature.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into ice-water and extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reactivity and Applications

The primary site of reactivity in 6-Cyanopyridine-3-sulfonyl chloride is the highly electrophilic sulfonyl chloride group. The presence of the electron-withdrawing cyano group at the 6-position significantly enhances this reactivity, making it an excellent substrate for nucleophilic substitution reactions.

Its most common application is in the formation of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a critical functional group in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The pyridine and cyano functionalities also offer further sites for chemical modification, allowing for the construction of complex molecular architectures.

Caption: General reaction scheme for sulfonamide formation.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of 6-Cyanopyridine-3-sulfonyl chloride

| Property | Value |

| CAS Number | 928139-31-5 |

| Molecular Formula | C₆H₃ClN₂O₂S |

| Molecular Weight | 202.62 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 107-110 °C |

Characterization of 6-Cyanopyridine-3-sulfonyl chloride would typically involve standard spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing substituents.

-

¹³C NMR: Would reveal the six distinct carbon environments, including the quaternary carbons of the cyano and sulfonyl chloride-bearing positions, and the nitrile carbon.

-

IR Spectroscopy: Would exhibit strong characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹) and the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹, respectively).

-

Mass Spectrometry: Would confirm the molecular weight and show a characteristic isotopic pattern for the presence of chlorine.

Conclusion

6-Cyanopyridine-3-sulfonyl chloride is a highly valuable and reactive building block for organic synthesis. The synergistic electron-withdrawing effects of the cyano and sulfonyl chloride groups render the sulfur atom exceptionally electrophilic, facilitating the efficient construction of sulfonamide linkages. Its rigid pyridine core and the potential for further derivatization of the cyano group make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding for researchers looking to exploit the unique properties of this powerful synthetic intermediate.

Hydrolysis of the Cyano Group in 6-Cyanopyridine-3-sulfonyl Chloride: A Technical Guide

Introduction

6-Cyanopyridine-3-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The conversion of its cyano group to a carboxylic acid is a critical transformation, yielding 6-carboxypyridine-3-sulfonic acid, a valuable building block for drug development. This guide provides an in-depth analysis of the hydrolysis of the cyano group in this specific molecule, addressing the chemical principles, experimental considerations, and the inherent challenges associated with the reaction. A primary challenge is the concurrent presence of the sulfonyl chloride moiety, which is also susceptible to hydrolysis, necessitating a careful selection of reaction conditions to achieve the desired transformation selectively.

Reaction Mechanisms of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions.[1][2] The reaction typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[1][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[2][4] This is followed by a nucleophilic attack by water. A series of proton transfers then leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1][2][4]

Base-Catalyzed Hydrolysis

In basic conditions, the reaction commences with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[3] This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to yield an imidic acid. Tautomerization of the imidic acid gives the amide intermediate. Subsequent hydrolysis of the amide, also under basic conditions, proceeds via nucleophilic acyl substitution to yield a carboxylate salt and ammonia.[1][3] Acidification of the final solution is necessary to obtain the free carboxylic acid.[1]

References

6-Cyanopyridine-3-sulfonyl chloride: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and known characteristics of 6-Cyanopyridine-3-sulfonyl chloride (CAS No. 928139-31-5). This guide is intended for qualified professionals in research and development who are experienced in handling reactive chemical compounds.

Chemical and Physical Properties

6-Cyanopyridine-3-sulfonyl chloride is a solid, bifunctional organic compound containing a pyridine ring substituted with a cyano group and a highly reactive sulfonyl chloride group. These functional groups make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

| Property | Value | Source |

| CAS Number | 928139-31-5 | [2] |

| Molecular Formula | C₆H₃ClN₂O₂S | [3] |

| Molecular Weight | 202.62 g/mol | [3] |

| Physical Form | Powder/Solid | [2] |

| Melting Point | 107-110 °C | [2] |

| IUPAC Name | 6-cyano-3-pyridinesulfonyl chloride | [2] |

Hazard Identification and Classification

6-Cyanopyridine-3-sulfonyl chloride is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for irritation upon contact or inhalation. Different suppliers provide slightly varying GHS classifications, which are summarized below. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1B/1C or Category 2 |

| Serious Eye Damage/Irritation | Category 1 or Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |

| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) |

| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) |

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling 6-Cyanopyridine-3-sulfonyl chloride.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat, and for larger quantities or where there is a risk of splashing, use a chemical-resistant apron or suit.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if dust is generated.

Engineering Controls

-

All work with 6-Cyanopyridine-3-sulfonyl chloride should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as water, strong oxidizing agents, and bases. The recommended storage temperature is typically 2-8°C.

Emergency Procedures

| Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spills | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not allow the spill to enter drains. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water , as the compound may react with it. Wear a self-contained breathing apparatus (SCBA). |

Experimental Protocols (Proposed)

Proposed Synthesis of 6-Cyanopyridine-3-sulfonyl chloride

This proposed protocol is based on analogous reactions and should be optimized and performed with extreme caution by a qualified chemist.

Starting Material: 5-Amino-2-cyanopyridine

Reaction Steps:

-

Diazotization:

-

Dissolve 5-amino-2-cyanopyridine in a suitable acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

-

Sulfonyl Chlorination (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a copper(I) chloride catalyst.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto ice water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

-

Logical and Workflow Diagrams

Safe Handling Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 6-Cyanopyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel sulfonamide derivatives utilizing 6-cyanopyridine-3-sulfonyl chloride as a key building block. The resulting compounds, incorporating the cyanopyridine moiety, are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting the PIM-1 kinase signaling pathway, which is implicated in various cancers.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The pyridine scaffold is a privileged structure in drug discovery, and its incorporation into sulfonamides can lead to compounds with unique pharmacological profiles.[2] Specifically, cyanopyridine derivatives have demonstrated potent inhibitory activity against various kinases, including PIM-1, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[][4] The synthesis of sulfonamides from 6-cyanopyridine-3-sulfonyl chloride offers a direct route to a library of novel compounds with therapeutic potential.

Synthesis of N-Substituted-6-cyanopyridine-3-sulfonamides

The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. While specific literature on the use of 6-cyanopyridine-3-sulfonyl chloride is limited, a general and adaptable protocol can be derived from the well-established synthesis of other pyridine-3-sulfonamides.[5] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl formed during the reaction.

General Reaction Scheme:

References

6-Cyanopyridine-3-sulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitors and Anticancer Agents

FOR IMMEDIATE RELEASE

Shanghai, China – December 30, 2025 – 6-Cyanopyridine-3-sulfonyl chloride has emerged as a crucial intermediate in medicinal chemistry, facilitating the synthesis of a diverse range of sulfonamide derivatives with significant therapeutic potential. This versatile scaffold is particularly prominent in the development of novel kinase inhibitors and anticancer agents, offering a robust platform for structure-based drug design and the exploration of new therapeutic avenues.

Application Notes

6-Cyanopyridine-3-sulfonyl chloride serves as a key building block for the introduction of the 6-cyanopyridine-3-sulfonamide moiety into target molecules. The presence of the cyano group and the sulfonyl chloride functionality allows for facile and diverse chemical modifications, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The primary application of this reagent lies in its reaction with a wide array of primary and secondary amines to furnish the corresponding sulfonamides. These resulting 6-cyanopyridine-3-sulfonamide derivatives have been extensively investigated for their biological activities, with a significant focus on the inhibition of protein kinases, a class of enzymes often dysregulated in cancer and other diseases.

One of the key therapeutic targets for compounds derived from 6-cyanopyridine-3-sulfonyl chloride is the PIM-1 kinase , a serine/threonine kinase implicated in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for the treatment of various cancers. Several studies have reported the synthesis of potent PIM-1 inhibitors based on the cyanopyridine scaffold, demonstrating the utility of this chemical motif in designing targeted cancer therapies.

Furthermore, derivatives of 6-cyanopyridine have shown inhibitory activity against other important kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The development of monocyclic EGFR tyrosine kinase inhibitors is an active area of research, and cyanopyridine-based structures are being explored for this purpose.

The broader class of cyanopyridine derivatives has also been associated with a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, highlighting the broad therapeutic potential of this heterocyclic system.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative compounds synthesized from cyanopyridine scaffolds, illustrating their potential as anticancer agents and kinase inhibitors.

Table 1: Anticancer Activity of Cyanopyridine Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 7h | MCF-7 | 1.89 | [1] |

| 8f | MCF-7 | 1.69 | [1] |

| 5a | MCF-7 | 1.77 | [2] |

| 5e | MCF-7 | 1.39 | [2] |

| 5a | HepG2 | 2.71 | [2] |

| 6b | HepG2 | 2.68 | [2] |

| 4c | HepG2 | 8.02 | [3] |

| 4d | HepG2 | 6.95 | [3] |

| 4c | HCT-116 | 7.15 | [3] |

Table 2: PIM-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives

| Compound ID | IC₅₀ (µM) | Reference |

| 7h | 0.281 | [1] |

| 8f | 0.58 | [1] |

| 4b | equipotent to quercetagetin | [3] |

| 4c | equipotent to quercetagetin | [3] |

| 4d | 0.46 | [3] |

| 2b | 0.248 | [4] |

| 3b | 0.13 | [4] |

| 4b (prostate) | 0.326 | [4] |

| 5b | 0.245 | [4] |

Experimental Protocols

General Synthesis of 6-Cyanopyridine-3-sulfonamides

This protocol describes a general method for the synthesis of sulfonamide derivatives from 6-cyanopyridine-3-sulfonyl chloride and a primary or secondary amine.

Materials:

-

6-Cyanopyridine-3-sulfonyl chloride

-

Appropriate primary or secondary amine (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base (1.5 equivalents)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-cyanopyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous DCM.

-

To this solution, add the desired amine (1.1 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-cyanopyridine-3-sulfonamide derivative.

In Vitro PIM-1 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against PIM-1 kinase.

Materials:

-

Synthesized 6-cyanopyridine-3-sulfonamide derivatives